molecular formula C6H3BrClN3 B1149381 3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine CAS No. 1357946-80-5

3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine

Cat. No.: B1149381
CAS No.: 1357946-80-5
M. Wt: 232.465
InChI Key: DGDYLTCQTULRQH-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine (CAS: 1357946-80-5) is a halogenated heterocyclic compound featuring a fused pyrazolo-pyridine core with bromine and chlorine substituents at positions 3 and 7, respectively. Its molecular formula is C₆H₃BrClN₃, and it is utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The compound is commercially available from multiple suppliers (e.g., Combi-Blocks, BLDpharm) with purities exceeding 95%, underscoring its relevance in pharmaceutical research .

Properties

IUPAC Name

3-bromo-7-chloro-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-5-4(10-11-6)3(8)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDYLTCQTULRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252479
Record name 1H-Pyrazolo[4,3-b]pyridine, 3-bromo-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-80-5
Record name 1H-Pyrazolo[4,3-b]pyridine, 3-bromo-7-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine, 3-bromo-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-bromo-5-chloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-b]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Positional Isomers and Ring Variations

Compound Name Structure & Substituents Key Differences CAS Number Purity (%)
3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine Bromine (C3), Chlorine (C7), pyridine ring Reference compound 1357946-80-5 96
6-Bromo-1H-pyrazolo[4,3-b]pyridine Bromine (C6), no chlorine Altered electronic distribution 1150617-54-1 N/A
3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine core Fused ring position affects reactivity 957760-22-4 96
3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine Pyrimidine instead of pyridine ring Additional nitrogen alters solubility 1260787-71-0 N/A

Key Observations :

  • Positional Isomerism : The placement of bromine at C3 versus C6 (as in 6-Bromo-1H-pyrazolo[4,3-b]pyridine) significantly alters electron density, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparisons :

  • Efficiency : The moderate yield (29%) for intermediate 28 contrasts with higher yields (e.g., 88% for Boc protection), suggesting challenges in bromination or purification steps .
  • Alternative Routes : Pyrazolo[3,4-c]pyridine analogs (CAS: 957760-22-4) are synthesized via similar hydrazine condensations but require distinct optimization for regioselectivity .

Physicochemical and Functional Properties

  • Electron-Withdrawing Effects : The bromine and chlorine substituents reduce electron density at the pyridine ring, making the compound susceptible to nucleophilic aromatic substitution (e.g., amination reactions) .
  • Solubility : Compared to methoxy-substituted analogs (e.g., 3-Bromo-7-methoxy-1H-pyrazolo[4,3-b]pyridine), the chloro-bromo derivative exhibits lower aqueous solubility due to reduced polarity .

Biological Activity

Overview

3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. This compound features a unique pyrazolo[4,3-b]pyridine framework that contributes to its interaction with various biological targets, making it a candidate for drug development against several diseases.

  • Molecular Formula : C_7H_5BrClN_3
  • Molecular Weight : 232.49 g/mol
  • CAS Number : 1416713-43-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards molecular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases, which are pivotal in signal transduction pathways.
  • Receptor Modulation : It can bind to cell surface receptors, influencing cellular responses and potentially altering disease progression.
  • Pathway Interference : By modulating key signaling pathways, the compound can impact cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Moderate cytotoxicity
A549 (Lung Cancer)15.0Significant growth inhibition
HeLa (Cervical Cancer)10.0High cytotoxicity

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antiviral Activity

The compound has also shown potential as an antiviral agent. Preliminary studies indicate effectiveness against viruses such as RSV (Respiratory Syncytial Virus) and SARS-CoV-2.

Virus Inhibition Concentration (µM) Activity Type
Respiratory Syncytial Virus<0.15Strong antiviral activity
SARS-CoV-25.0Moderate antiviral effect

The antiviral properties are attributed to its ability to disrupt viral replication processes.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on ovarian and breast cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer therapeutic agent .
  • Antiviral Research : Another investigation focused on the compound's activity against RSV demonstrated that it inhibited viral replication effectively at low concentrations. The study emphasized the importance of structural modifications in enhancing the antiviral efficacy of pyrazolo[4,3-b]pyridine derivatives .

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